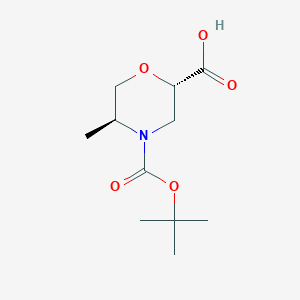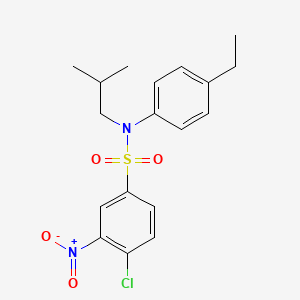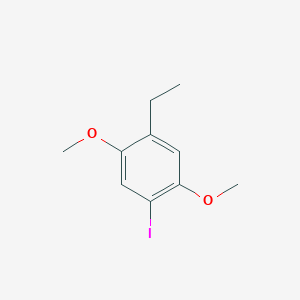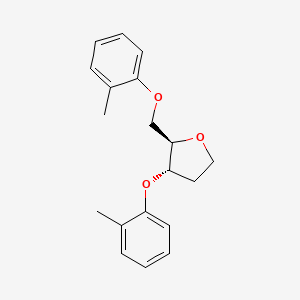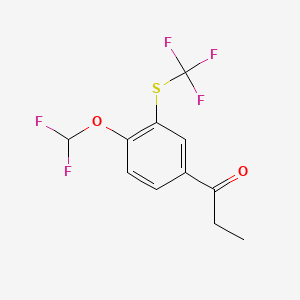![molecular formula C26H24FN3O6 B14047002 N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dxd, also known as an exatecan derivative, is a potent DNA topoisomerase I inhibitor. It is primarily used as a payload in antibody-drug conjugates (ADCs) targeting HER2-positive cancers. Dxd has shown significant efficacy in treating various cancers, including breast cancer, by inhibiting the replication of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dxd involves the derivatization of camptothecin, a well-known topoisomerase I inhibitor.
Industrial Production Methods
Industrial production of Dxd involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the compound. The production also involves the use of advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dxd undergoes various chemical reactions, including:
Oxidation: Dxd can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Dxd, altering its activity.
Substitution: Dxd can undergo substitution reactions where functional groups are replaced with other groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Dxd include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of Dxd with modified functional groups. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Applications De Recherche Scientifique
Dxd has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as a therapeutic agent.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing significant efficacy in treating HER2-positive cancers
Industry: Used in the development of new ADCs and other therapeutic agents for cancer treatment
Mécanisme D'action
Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of Dxd include the topoisomerase I enzyme and the DNA strands involved in replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camptothecin: The parent compound of Dxd, also a topoisomerase I inhibitor.
Irinotecan: A camptothecin derivative used in chemotherapy.
Topotecan: Another camptothecin derivative used in cancer treatment.
Uniqueness of Dxd
Dxd is unique due to its enhanced potency and ability to be conjugated with antibodies for targeted delivery. This allows for higher efficacy in treating HER2-positive cancers with reduced systemic toxicity compared to traditional chemotherapy agents .
Propriétés
Formule moléculaire |
C26H24FN3O6 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17?,26-/m0/s1 |
Clé InChI |
PLXLYXLUCNZSAA-KKFPZRRJSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




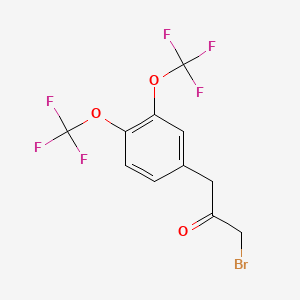

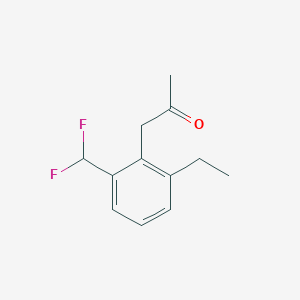
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
